molecular formula C20H16N2 B14197462 8,8'-Dimethyl-6,6'-biquinoline CAS No. 854454-35-6

8,8'-Dimethyl-6,6'-biquinoline

Cat. No.: B14197462
CAS No.: 854454-35-6
M. Wt: 284.4 g/mol
InChI Key: ZRYOXEZJYVKFMA-UHFFFAOYSA-N
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Description

8,8’-Dimethyl-6,6’-biquinoline is an organic compound belonging to the biquinoline family. Biquinolines are heterocyclic compounds consisting of two quinoline units linked at specific positions. The presence of methyl groups at the 8,8’ positions in 8,8’-Dimethyl-6,6’-biquinoline imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Dimethyl-6,6’-biquinoline typically involves the coupling of two quinoline units. One common method is the Pfitzinger reaction, which involves the reaction of isatins with acetoin in a strongly alkaline medium . The reaction conditions often require prolonged heating to ensure complete conversion.

Industrial Production Methods: Industrial production of 8,8’-Dimethyl-6,6’-biquinoline may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8,8’-Dimethyl-6,6’-biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8,8’-Dimethyl-6,6’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes can participate in redox reactions, influencing various biochemical pathways . The presence of methyl groups enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Uniqueness: 8,8’-Dimethyl-6,6’-biquinoline is unique due to the presence of methyl groups at the 8,8’ positions, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .

Properties

CAS No.

854454-35-6

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

8-methyl-6-(8-methylquinolin-6-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-13-9-17(11-15-5-3-7-21-19(13)15)18-10-14(2)20-16(12-18)6-4-8-22-20/h3-12H,1-2H3

InChI Key

ZRYOXEZJYVKFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)C3=CC4=C(C(=C3)C)N=CC=C4

Origin of Product

United States

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